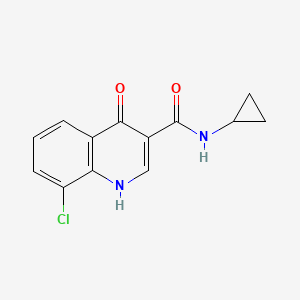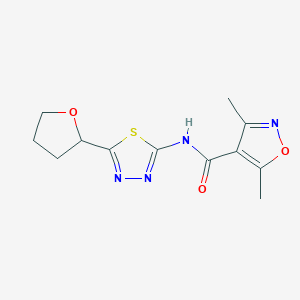![molecular formula C10H12Cl3NO3S B12183463 (3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12183463.png)
(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is a chemical compound with a unique structure that combines a methoxypropyl group with a trichlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichlorophenylsulfonyl group can be reduced to form sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The trichlorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[(2,4,5-trimethoxyphenyl)methyl]amine: Similar structure but with a trimethoxyphenyl group instead of a trichlorophenyl group.
1-(3-Methoxyphenyl)-3-(2,4,5-trichlorophenyl)urea: Contains a urea linkage instead of a sulfonyl group.
Uniqueness
(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the presence of both a methoxypropyl group and a trichlorophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12Cl3NO3S |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12Cl3NO3S/c1-17-4-2-3-14-18(15,16)10-6-8(12)7(11)5-9(10)13/h5-6,14H,2-4H2,1H3 |
InChI Key |
XLWXDNNIADWAQY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12183383.png)
![1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12183385.png)

![Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate](/img/structure/B12183392.png)
![3-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12183398.png)
![1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid](/img/structure/B12183400.png)


![N-({1-[(cyclopentylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B12183431.png)


![N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12183452.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12183456.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B12183457.png)
